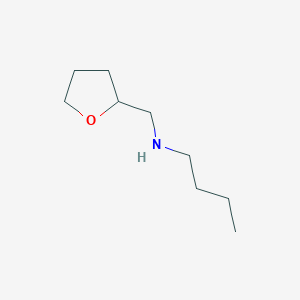![molecular formula C20H34ClNO2S B14632126 Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-55-1](/img/structure/B14632126.png)
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride is a chemical compound known for its unique structure and properties. It is a cationic surfactant, which means it contains a positively charged polar group and a nonpolar alkyl chain. This compound is used in various applications due to its ability to interact with negatively charged surfaces and biopolyanions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(3-nitrophenyl)methyl]sulfide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfanium chloride compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfanium compounds.
Wissenschaftliche Forschungsanwendungen
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and emulsifiers.
Wirkmechanismus
The mechanism of action of Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride involves its interaction with negatively charged surfaces and molecules. The positively charged sulfanium group binds to negatively charged sites, disrupting the structure and function of the target molecules. This interaction can lead to the disruption of cell membranes in biological systems, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure but lacks the nitrophenyl group.
Uniqueness
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other cationic surfactants may not be as effective .
Eigenschaften
CAS-Nummer |
56912-55-1 |
|---|---|
Molekularformel |
C20H34ClNO2S |
Molekulargewicht |
388.0 g/mol |
IUPAC-Name |
dodecyl-methyl-[(3-nitrophenyl)methyl]sulfanium;chloride |
InChI |
InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-24(2)18-19-14-13-15-20(17-19)21(22)23;/h13-15,17H,3-12,16,18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUAWVNUNWMWQEV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


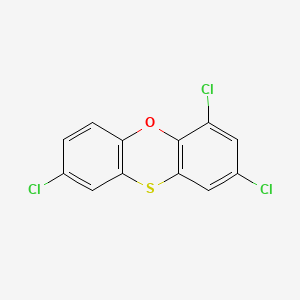
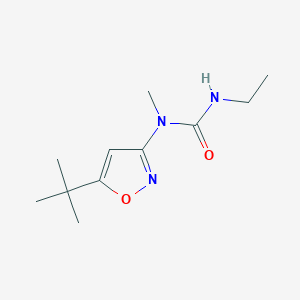
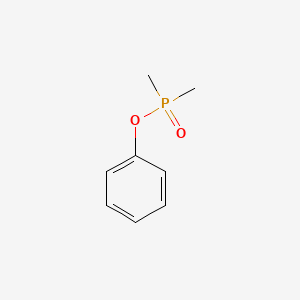
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
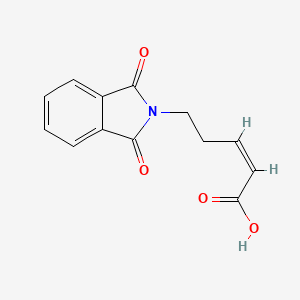
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
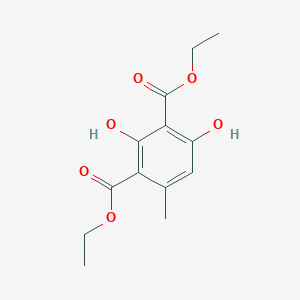
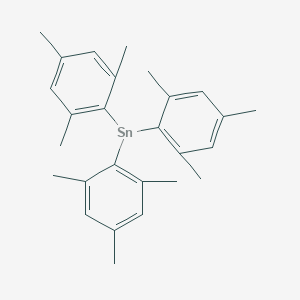
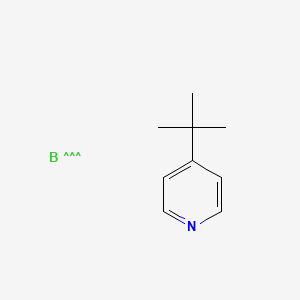
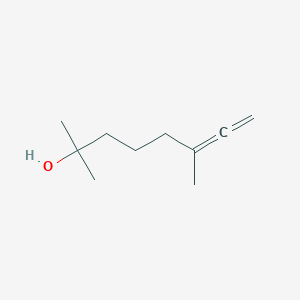
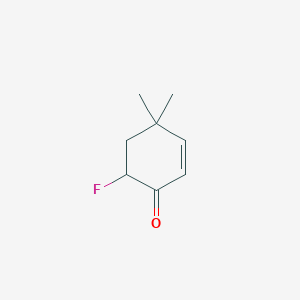
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
